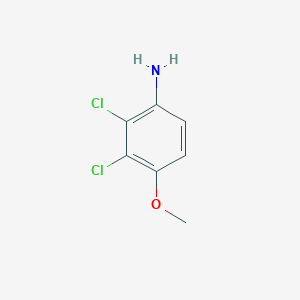

2,3-Dichloro-4-methoxyaniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYMHTVWOMZPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro 4 Methoxyaniline

Established Synthetic Routes and Mechanistic Investigations

The traditional synthesis of 2,3-Dichloro-4-methoxyaniline often relies on well-understood, multi-step sequences starting from readily available precursors. These methods involve the strategic introduction and modification of functional groups on the aromatic ring.

Multi-step Synthesis Pathways from Precursors

The creation of this compound typically begins with a simpler aniline (B41778) or benzene (B151609) derivative, which is sequentially functionalized. A common strategy involves the nitration of a dichlorinated anisole. For instance, the synthesis of 2,3-Dichloro-4-nitroanisole (B7903099) can be achieved through the nitration of 2,3-dichloroanisole. smolecule.com This intermediate is pivotal, as the nitro group can then be reduced to the target aniline.

Another established pathway starts with a substituted nitroaniline. For example, a process for preparing 2-chloro-3-methoxy-4-nitroaniline involves treating 2,3-dichloro-4-nitroaniline (B223529) with sodium methoxide (B1231860) in methanol (B129727). prepchem.com The resulting 2-chloro-3-methoxy-4-nitroaniline can then be subjected to a reduction step to yield this compound. These multi-step syntheses, while effective, often require careful control of reaction conditions to ensure correct regioselectivity of the introduced groups. libretexts.org A general example of such a sequence starting from p-anisidine (B42471) might involve acetylation to protect the amine, followed by nitration and then hydrolysis to yield 2-nitro-4-methoxyaniline. orgsyn.org Subsequent chlorination steps would then be required to achieve the final product structure.

Reductive Amination Strategies (e.g., from nitro or azo compounds)

The reduction of a nitro group is a cornerstone transformation in the synthesis of aromatic amines and is directly applicable to the final step in producing this compound from its nitro precursor. wikipedia.org The nitro group of 2,3-Dichloro-4-nitroanisole can be reduced to the corresponding amino group using various reducing agents, such as hydrogen gas with a metal catalyst like palladium, or chemical reagents like tin(II) chloride. smolecule.com This conversion is generally efficient and is one of the most common methods for synthesizing anilines from nitroaromatics. wikipedia.orgdoi.org

A related strategy involves the reduction of azo compounds. For example, a method has been developed for the preparation of 2,3-dichloro-4-hydroxyaniline by the reduction of 2,3-dichloro-4-phenylazo phenol (B47542). google.comgoogle.com This process uses reducing agents like sodium hydrosulfite or sodium borohydride (B1222165) to cleave the azo linkage (-N=N-) and reduce it to an amine. google.comgoogle.compatsnap.com While the precursor differs, the fundamental transformation highlights the utility of reductive strategies in forming the aniline functional group on a pre-functionalized aromatic ring.

| Precursor | Reducing Agent | Product | Yield | Reference |

| 2,3-dichloro-4-phenylazo phenol | Sodium Borohydride | 2,3-dichloro-4-hydroxyaniline | >90% | google.compatsnap.com |

| 2,3-dichloro-4-phenylazo phenol | Hydrazine Hydrate or Sodium Hydrosulfite | 2,3-dichloro-4-hydroxyaniline | >95% | google.com |

| Aromatic Nitro Compounds | Bis(pinacolato)diboron (B2pin2) | Aromatic Amines | Good | doi.org |

| Nitroarenes | Iron in Acidic Media | Anilines | N/A | wikipedia.org |

Directed Halogenation and Methoxylation Protocols

The specific substitution pattern of this compound necessitates highly selective halogenation and methoxylation reactions. The directing effects of the functional groups already present on the benzene ring are critical for achieving the desired isomer. For instance, Pd-catalyzed C-H chlorination, mediated by specific ligands, can achieve meta-selective chlorination of anilines, demonstrating the potential for directed halogenation. nih.gov

In a typical synthesis, chlorination might be performed on a precursor like 4-nitroaniline, where the reaction conditions are carefully controlled to install two chlorine atoms at the 2- and 6-positions. google.com The synthesis of 2,3-dichloro-4-nitroanisole itself relies on the nitration of 2,3-dichloroanisole, where the existing chloro and methoxy (B1213986) groups direct the incoming nitro group. smolecule.com Conversely, the synthesis of 2-chloro-3-methoxy-4-nitroaniline is achieved by the nucleophilic aromatic substitution of a chlorine atom in 2,3-dichloro-4-nitroaniline with a methoxide ion, a directed methoxylation protocol. prepchem.com

Novel Synthetic Strategies and Process Optimization Studies

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing substituted anilines. These novel strategies often employ principles of green chemistry and advanced catalytic systems.

Applications of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency in chemical production. researchgate.netroyalsocietypublishing.org For the synthesis of substituted anilines, this includes the use of water as a green solvent, the development of catalyst-based reactions to replace stoichiometric reagents, and the design of one-pot procedures to minimize separation steps. acs.orgsphinxsai.com

For example, methods have been developed for the synthesis of substituted anilines from isatoic anhydride (B1165640) derivatives that are efficient at room temperature and scalable. nih.gov Other approaches focus on using environmentally friendly catalysts, such as Nafion, under microwave irradiation to accelerate reactions. mdpi.com The use of water as a solvent has been demonstrated in the DIPEA-catalyzed synthesis of azoxybenzenes from anilines, showcasing an eco-friendly approach that avoids hazardous organic solvents. acs.org These principles, while not always documented specifically for this compound, represent the modern direction of synthetic chemistry and are applicable to its production. sphinxsai.comacs.org The goal is to create pathways that are not only high-yielding but also sustainable. chemrxiv.org

Metal-Catalyzed Coupling Reactions and Their Selectivity

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity, which is essential for constructing complex molecules like this compound. eie.grnih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings allow for the precise joining of molecular fragments. eie.grresearchgate.netorganic-chemistry.org

For instance, a Suzuki coupling could be envisioned where a dichlorinated aryl boronic acid is coupled with a methoxy-containing aryl halide (or vice versa) in the presence of a palladium catalyst. researchgate.net This offers high selectivity and good yields compared to some conventional methods. researchgate.net Similarly, copper-catalyzed C-N coupling reactions are used to synthesize N-arylated anilines. organic-chemistry.orgmdpi.com The choice of metal catalyst and, crucially, the ligand, determines the reaction's success and selectivity. sustech.edu.cn These methods provide a versatile and modular approach to synthesizing a wide array of substituted anilines, allowing for the late-stage introduction of the methoxy or amino functionalities with high precision. thieme-connect.com

| Reaction Type | Catalyst System | Bond Formed | Significance | Reference |

| Suzuki Coupling | Palladium Catalyst | C-C | High selectivity and good yields for coupling aryl boronic acids and aryl halides. | researchgate.net |

| Ullmann Coupling | Copper Iodide (CuI) | C-N | Enables amination of aryl halides to form primary anilines. | organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium Catalyst / KPhos Ligand | C-N | Allows for amination of aryl chlorides and bromides with aqueous ammonia. | organic-chemistry.org |

| C-N Coupling | Supported Cu(I) Catalyst | C-N | Stable, reusable catalyst for coupling anilines with chloro-pyridines under mild conditions. | mdpi.com |

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow synthesis is emerging as a valuable technique for the scalable production of complex molecules, offering advantages in safety, efficiency, and scalability over traditional batch processes. While specific research on the continuous flow synthesis of this compound is not extensively documented in the provided results, the principles can be extrapolated from similar transformations. For instance, the nitration of 4-fluoro-2-methoxyaniline (B49241) has been successfully adapted to a continuous flow process, highlighting the potential for such methods in the synthesis of substituted anilines. mdpi.comacs.orgresearchgate.net This approach allows for precise control over reaction parameters such as temperature and residence time, which is particularly beneficial for managing exothermic reactions and improving product yield and purity. mdpi.comacs.orgresearchgate.net

The development of a scalable, telescoped continuous flow procedure often involves the optimization of individual reaction steps, such as acetylation and nitration, before integrating them into a continuous sequence. acs.orgresearchgate.net Modular microreactor platforms are frequently utilized for this purpose, enabling rapid optimization and scale-up. researchgate.net Such systems can significantly reduce reaction times and the use of hazardous reagents, contributing to a more sustainable and cost-effective manufacturing process. mdpi.commdpi.com The successful scale-up of these processes to pilot and commercial scales demonstrates the industrial viability of continuous flow technology for producing key pharmaceutical intermediates. researchgate.net

Reactivity Profiles and Derivatization Chemistry of the Aniline Moiety

The chemical reactivity of this compound is primarily governed by the interplay of its functional groups: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing chloro (-Cl) substituents on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The amino and methoxy groups are activating, ortho-, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. lkouniv.ac.inuci.edu However, the presence of two chlorine atoms significantly deactivates the benzene ring towards electrophiles. uci.edu The directing effects of the substituents are cooperative, with the position ortho to the methoxy group and meta to the chlorine atoms being the most likely site for substitution.

Common EAS reactions include:

Halogenation: Introduction of additional halogen atoms. uci.edu

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the deactivated ring may require harsh reaction conditions. lkouniv.ac.in

The mechanism of EAS involves the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. lkouniv.ac.inlibretexts.org Subsequent deprotonation restores the aromaticity of the ring. libretexts.org

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic substitution under standard conditions. researchgate.netmsu.edu However, their reactivity can be enhanced by the presence of strongly electron-withdrawing groups ortho or para to the chlorine atoms. msu.edulibretexts.org This type of reaction, known as nucleophilic aromatic substitution (SNAᵣ), proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.org

In the context of related compounds like 2,3-dichloroquinoxaline, the chlorine atoms are readily displaced by various nucleophiles, demonstrating the influence of the heterocyclic ring system on reactivity. researchgate.net Similarly, in 2,4-dichloropyrimidines, nucleophilic substitution occurs preferentially at the more reactive 4-position. google.com

Oxidation and Reduction Pathways

The aniline moiety of this compound can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of colored polymeric products, while stronger oxidants can result in the formation of quinone-like structures. researchgate.net The oxidation of similar p-alkoxyphenols has been shown to yield quinone monoacetals. core.ac.uk

The reduction of the aromatic ring is also possible, typically through catalytic hydrogenation or using dissolving metal reductions like the Birch reduction. researchgate.net For instance, a method for the preparation of 2,3-dichloro-4-hydroxyaniline involves the reduction of 2,3-dichloro-4-phenylazo phenol using sodium borohydride. google.com

Formation of Schiff Bases and Related Imines

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. ijacskros.comwiley-vch.deresearchgate.netd-nb.inforsc.orginternationaljournalcorner.com This reaction is typically acid-catalyzed and often involves the removal of water to drive the equilibrium towards the product. ijacskros.comresearchgate.net

| Aldehyde/Ketone Reactant | Catalyst/Conditions | Product Type |

| Substituted Benzaldehydes | Glacial Acetic Acid, Ethanol, Reflux | Aromatic Schiff Base ijacskros.com |

| Aromatic Aldehydes | Microwave Irradiation | Aromatic Imine researchgate.net |

| 2-Hydroxybenzaldehyde | Methanol, Room Temperature | Hydroxy-Substituted Schiff Base researchgate.net |

The formation of imines is a versatile transformation, and the resulting Schiff bases are valuable intermediates in organic synthesis. For example, they can be reduced to form secondary amines or used in the synthesis of heterocyclic compounds. wiley-vch.de

Strategies for Derivatization in Analytical Research

Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic properties of analytes. oup.comlibretexts.org For a compound like this compound, derivatization can be employed to improve its analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). oup.comlibretexts.orgresearchgate.nettajhizkala.ir

Common derivatization strategies for anilines include:

Acylation: Reaction with reagents like chloroacetyl chloride to form stable amide derivatives. evitachem.com

Reaction with fluorogenic reagents: Introduction of a fluorescent tag to enable sensitive detection by fluorescence spectroscopy. libretexts.org

Formation of Schiff bases with chromophoric aldehydes: This can enhance UV-Visible detection in HPLC. libretexts.org

For example, 4-methoxyaniline has been used as a derivatizing agent for the analysis of herbicides. oup.com The choice of derivatizing agent depends on the analytical technique being used and the specific properties of the analyte that need to be modified. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 2,3 Dichloro 4 Methoxyaniline

Vibrational Spectroscopy Characterization

Vibrational spectroscopy provides valuable insights into the functional groups and molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a related compound, 2-chloro-4-methylaniline (B104755), shows characteristic C-H stretching vibrations in the hetero-aromatic structure appearing in the range of 3000-3100 cm⁻¹. researchgate.net For m-methylaniline and p-methylaniline, C-H stretching bands have been assigned at 3015 and 3034 cm⁻¹ and 3008, 3020, and 3056 cm⁻¹ respectively. researchgate.net In the analysis of organic materials, a broad absorption band between 3650 and 3250 cm⁻¹ typically indicates the presence of a hydrogen bond, which can confirm the existence of hydroxyl (-OH), ammonium, or amino groups. upi.edu The presence of a hydroxyl group is often further supported by spectra in the regions of 1600–1300 cm⁻¹, 1200–1000 cm⁻¹, and 800–600 cm⁻¹. upi.edu For 2,3-dichloro-4-methoxyaniline, specific bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, C-O-C stretching of the methoxy (B1213986) group, and C-Cl stretching are expected.

A study on 3-methoxyaniline recorded FT-IR spectra to investigate its molecular structure and vibrational properties. researchgate.net Similarly, the analysis of 3-chloro-4-methoxybenzaldehyde (B1194993) utilized FT-IR spectroscopy to understand its molecular vibrations. nih.gov These studies on structurally similar compounds provide a basis for interpreting the FT-IR spectrum of this compound.

Table 1: Postulated FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3500-3300 | N-H stretching | Primary Amine |

| 3100-3000 | C-H stretching | Aromatic Ring |

| 3000-2850 | C-H stretching | Methoxy Group |

| 1620-1580 | N-H bending | Primary Amine |

| 1600-1450 | C=C stretching | Aromatic Ring |

| 1275-1200 | Asymmetric C-O-C stretching | Aryl Ether |

| 1075-1020 | Symmetric C-O-C stretching | Aryl Ether |

| 800-600 | C-Cl stretching | Aryl Halide |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on non-polar bonds and molecular backbone vibrations. spectroscopyonline.com The technique is particularly useful for analyzing samples in various forms and can even measure through packaging, which helps in preserving sample integrity. spectroscopyonline.com In a study on a pharmaceutical drug product, FT-Raman was used to distinguish between different crystalline and amorphous forms, with key spectral windows identified at 1400-1700 cm⁻¹ and 740-880 cm⁻¹. americanpharmaceuticalreview.com For this compound, FT-Raman would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bonds.

Research on 3-methoxyaniline involved recording the FT-Raman spectrum to aid in the assignment of vibrational frequencies. researchgate.net Likewise, the study of 3-chloro-4-methoxybenzaldehyde utilized FT-Raman spectroscopy, with measurements taken from 3500-50 cm⁻¹, to propose a complete assignment of the observed spectra. nih.gov These examples highlight the utility of FT-Raman in the detailed vibrational analysis of substituted aromatic compounds. A study on 2-chloro-4-methylaniline also recorded the FT-Raman spectrum in the region of 3500-50 cm⁻¹ to support their vibrational analysis. researchgate.net

Table 2: Anticipated FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1550 | Aromatic Ring Stretch |

| 1300-1200 | C-O Stretch |

| 800-600 | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, and the methoxy (OCH₃) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing chlorine atoms. The amine protons typically appear as a broad singlet, and the methoxy protons as a sharp singlet.

For comparison, the ¹H NMR spectrum of 4-methoxyaniline in CDCl₃ shows signals at δ 6.73 (d, J=8.8 Hz, 2H), 6.62 (d, J=8.8 Hz, 2H) for the aromatic protons, 3.85 (s, 3H) for the methoxy protons, and 3.34 (br s, 2H) for the amine protons. rsc.org In another example, the ¹H NMR spectrum of 2-methoxy aniline (B41778) in DMSO showed signals at δ 6.78 (d, 1H, J = 7.8Hz), 6.69-6.61 (m, 2H), 6.54-6.48 (m, 1H), 4.65 (br s, 2H), and 3.73 (s, 3H). rsc.org

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 6.8 - 7.0 | d |

| H-6 | 6.6 - 6.8 | d |

| NH₂ | 3.5 - 4.5 | br s |

| OCH₃ | ~3.8 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of each unique carbon atom. oregonstate.edu In the ¹³C NMR spectrum of this compound, signals are expected for the six aromatic carbons and the one methoxy carbon. The positions of the aromatic carbon signals are influenced by the substituents. The carbons attached to the chlorine atoms (C-2 and C-3) and the oxygen atom (C-4) will be significantly shifted.

For reference, the ¹³C NMR chemical shifts for 4-methoxyaniline in CDCl₃ are δ 152.1, 138.6, 116.5, and 114.4 for the aromatic carbons and 56.3 for the methoxy carbon. rsc.org

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 120 - 125 |

| C-3 | 115 - 120 |

| C-4 | 150 - 155 |

| C-5 | 110 - 115 |

| C-6 | 118 - 123 |

| OCH₃ | 55 - 60 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced NMR techniques, such as two-dimensional (2D) NMR, provide even more detailed structural information by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems. wikipedia.org For this compound, a COSY spectrum would show a correlation between the two adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. wikipedia.org An HSQC spectrum of this compound would link the aromatic proton signals to their corresponding carbon signals and the methoxy proton signal to the methoxy carbon signal.

Solid-State NMR could be employed to study the compound in its solid form, providing information about its crystalline structure and polymorphism.

These advanced techniques, when used in combination, allow for an unambiguous assignment of all proton and carbon signals and a complete elucidation of the molecular structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.orgsavemyexams.com For this compound (C₇H₇Cl₂NO), the nominal molecular mass is 191 amu, calculated from the most abundant isotopes of its constituent atoms. The molecular ion peak (M⁺) in the mass spectrum would therefore appear at an m/z (mass-to-charge ratio) of 191. fiveable.me

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. savemyexams.com Consequently, for a molecule containing two chlorine atoms like this compound, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion and its fragments. The M⁺ peak will be accompanied by an [M+2]⁺ peak (at m/z 193) and an [M+4]⁺ peak (at m/z 195), with relative intensities of approximately 9:6:1, reflecting the statistical probability of the isotopic combinations (³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂).

The fragmentation of the this compound molecular ion under electron impact ionization is expected to follow pathways characteristic of aromatic amines, chloroarenes, and anisoles. ddugu.ac.in The molecular ion itself is expected to be relatively intense due to the stability conferred by the aromatic ring. msu.edu

Common fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): Cleavage of the ether bond can lead to the loss of a methyl radical, resulting in a significant fragment ion at [M-15]⁺.

Loss of a chlorine atom (-Cl): The cleavage of a carbon-chlorine bond would produce a fragment at [M-35]⁺.

Loss of carbon monoxide (-CO): Following the loss of the methyl group, the resulting phenoxy-type ion can expel a molecule of carbon monoxide, leading to a fragment at [M-15-28]⁺.

Loss of hydrogen cyanide (-HCN): A common fragmentation pathway for anilines involves the rearrangement and expulsion of HCN from the ring, which would result in a fragment at [M-27]⁺. ddugu.ac.in

| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |

|---|---|---|

| 191, 193, 195 | [C₇H₇Cl₂NO]⁺ | Molecular ion (M⁺) cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 176, 178, 180 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 156, 158 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 148, 150 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide after initial methyl loss. |

| 129, 131 | [M-Cl-HCN]⁺ | Loss of hydrogen cyanide following the loss of a chlorine atom. |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. ugm.ac.id

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the searched literature, its crystallographic parameters can be inferred from studies on structurally similar compounds, such as other substituted anilines. mdpi.comresearchgate.netajol.info For instance, many substituted anilines and dichlorinated aromatic compounds crystallize in monoclinic (e.g., space group P2₁/c) or triclinic (e.g., space group P-1) crystal systems. ajol.infonih.gov

| Crystallographic Parameter | Expected Value/System | Reference/Notes |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for substituted anilines. ajol.infonih.gov |

| Space Group | P2₁/c or P-1 | Frequently observed for similar aromatic compounds. ajol.infonih.gov |

| Intermolecular Interactions | N-H···O, N-H···N hydrogen bonds; π–π stacking; Halogen bonds | These forces dictate the molecular packing in the crystal. researchgate.netiucr.org |

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. uoi.gr Its primary application is to identify the crystalline phases present in a sample and to confirm the phase purity of a synthesized compound. rsc.orgncl.ac.uk A PXRD experiment generates a diffractogram, which is a plot of scattered X-ray intensity versus the scattering angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. acs.orgsemanticscholar.org

For this compound, a PXRD analysis would be used to verify that the bulk material consists of a single crystalline phase. ncl.ac.uk The experimental powder pattern would be compared to a pattern simulated from single-crystal X-ray diffraction data, if available. rsc.org A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. ncl.ac.uk Any additional peaks in the experimental pattern would indicate the presence of impurities or different polymorphic forms. The sharpness of the diffraction peaks can also provide information about the crystallinity of the material. semanticscholar.org

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption spectrum of an aromatic compound is influenced by the nature and position of substituents on the benzene (B151609) ring. acs.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzene ring. The parent aniline molecule exhibits absorption bands that are modified by the presence of the two chlorine atoms and the methoxy group. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong auxochromes (electron-donating groups) that typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in the absorption intensity of the primary and secondary benzene bands. rsc.org

Studies on related compounds, such as 2,3-dichloroaniline, show a primary absorption band around 241 nm (41,500 cm⁻¹) and a secondary band around 290 nm when measured in methanol (B129727). asianpubs.org The introduction of the strongly electron-donating methoxy group at the para-position relative to the amino group in this compound is expected to further enhance the delocalization of π-electrons across the molecule. This increased conjugation will likely cause a significant bathochromic shift in the absorption maxima compared to 2,3-dichloroaniline. researchgate.netsemanticscholar.org The long-wavelength absorption band would therefore be shifted to well above 300 nm. The solvent can also influence the position of the absorption bands; polar solvents can interact with the molecule's dipole moment and stabilize the excited state, often leading to shifts in λₘₐₓ. scholarsresearchlibrary.com

| Transition Type | Expected λₘₐₓ Region | Influencing Factors |

|---|---|---|

| π → π* (Primary Band) | ~240-260 nm | Influence from Cl, OCH₃, and NH₂ groups on the benzene ring's electronic structure. |

| π → π* (Secondary Band) | >300 nm | Strong bathochromic shift due to the combined electron-donating effects of the para-NH₂ and -OCH₃ groups. rsc.orgasianpubs.org |

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 4 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing a framework to solve the fundamental equations that govern electron and nuclear behavior. For a substituted aniline (B41778) like 2,3-dichloro-4-methoxyaniline, these methods elucidate how the interplay of chloro, methoxy (B1213986), and amino functional groups influences its geometry and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a standard tool for studying the electronic structure of molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. nih.gov For this compound, this involves calculating the electron density to derive the molecule's energy and structure. dntb.gov.ua

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly used for these optimizations. researchgate.netresearchgate.net The calculations yield crucial data, including bond lengths, bond angles, and dihedral angles that define the molecular architecture. The presence of substituents on the benzene (B151609) ring—the two chlorine atoms, the amino group, and the methoxy group—causes distortions from a perfect hexagonal ring and influences the planarity of the functional groups relative to the ring. Verifying that the optimized structure is a true energy minimum is done by ensuring there are no imaginary vibrational frequencies. nih.gov

The electronic structure analysis derived from DFT provides insights into the molecule's reactivity and properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) (Note: This table provides representative values based on calculations of analogous molecules and is intended for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Cl (C2) | 1.74 Å |

| C-Cl (C3) | 1.75 Å | |

| C-N (C1) | 1.40 Å | |

| C-O (C4) | 1.36 Å | |

| O-CH₃ | 1.43 Å | |

| Bond Angles | C1-C2-Cl | 119.5° |

| C2-C3-Cl | 121.0° | |

| C3-C4-O | 120.5° | |

| C5-C4-O | 119.0° | |

| C4-O-CH₃ | 118.0° | |

| Dihedral Angle | C3-C4-O-CH₃ | ~0° or ~180° |

Ab Initio Methods for High-Accuracy Electronic Properties

While DFT is highly effective, ab initio (Latin for "from the beginning") methods provide a pathway to even higher accuracy for electronic properties, as they are derived directly from first principles without reliance on empirically fitted parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), are computationally more demanding but can serve as a benchmark for DFT results. researchgate.netresearchgate.net

For molecules like this compound, ab initio calculations are particularly valuable for refining the understanding of electron correlation effects, which are crucial for accurately describing weak intermolecular interactions and subtle electronic phenomena. cas.cz Comparing results from HF, which does not fully account for electron correlation, with those from MP2 or DFT methods helps in assessing the importance of these effects on the molecule's properties. researchgate.net These high-accuracy calculations are essential for obtaining precise values for properties like ionization potential, electron affinity, and electronic excitation energies.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry is instrumental in predicting spectroscopic data, which is vital for structure elucidation and comparison with experimental results.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic positions. These calculations, typically performed using DFT methods like B3LYP, yield a set of vibrational modes and their corresponding frequencies and intensities. nih.govresearchgate.netscirp.org The results are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This analysis allows for the unambiguous assignment of vibrational bands to specific functional groups, such as N-H stretching of the amino group, C-Cl stretching, and the asymmetric/symmetric stretching of the C-O-C ether linkage. researchgate.net

Illustrative Calculated Vibrational Frequencies for this compound (Note: This table contains representative frequency ranges based on studies of similar molecules.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric/Asymmetric N-H Stretch | 3400 - 3550 |

| NH₂ Scissoring | 1600 - 1650 | |

| Aromatic Ring | C-H Stretch | 3050 - 3150 |

| C=C Stretch | 1450 - 1600 | |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

| Methoxy (-OCH₃) | Asymmetric C-O-C Stretch | 1220 - 1280 |

| Symmetric C-O-C Stretch | 1020 - 1080 |

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. arxiv.orgfrontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are performed on the DFT-optimized geometry. The resulting theoretical shifts, when compared to experimental data, can confirm the proposed structure and help assign signals to specific nuclei in the molecule. github.io For this compound, this would involve predicting the distinct chemical shifts for the two non-equivalent aromatic protons, the amino protons, and the methoxy protons, as well as for each of the seven unique carbon atoms.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table provides estimated chemical shift values based on standard ranges and substituent effects.)

| Atom | Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | H5 | Aromatic |

| H6 | Aromatic | |

| -NH₂ | Amine | |

| -OCH₃ | Methoxy | |

| ¹³C NMR | C1 (-NH₂) | Aromatic |

| C2 (-Cl) | Aromatic | |

| C3 (-Cl) | Aromatic | |

| C4 (-OCH₃) | Aromatic | |

| C5 | Aromatic | |

| C6 | Aromatic | |

| -OCH₃ | Methoxy |

Molecular Modeling and Dynamics Simulations

Beyond the properties of a single molecule, computational methods can explore how molecules interact with each other and how they behave dynamically.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the solid state or in solution is governed by intermolecular forces. utwente.nl For this compound, two key non-covalent interactions are of particular interest:

Hydrogen Bonding: The amino (-NH₂) group is a classic hydrogen bond donor. It can form N-H···O or N-H···N hydrogen bonds with acceptor groups on neighboring molecules. researchgate.netcam.ac.uk The methoxy oxygen can also act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atoms, particularly when attached to an electron-withdrawing aromatic ring, possess a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom. nih.gov This allows them to act as electrophilic halogen bond donors, interacting with Lewis bases like oxygen or nitrogen atoms on adjacent molecules (C-Cl···O or C-Cl···N). beilstein-journals.orgoup.comacs.org

Computational studies on haloanilines have revealed a subtle balance and competition between hydrogen and halogen bonding, which dictates the resulting supramolecular architecture in the crystal lattice. beilstein-journals.org Methods like Molecular Electrostatic Potential (MEP) mapping can visualize the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for these interactions.

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. organicchemistrytutor.comscribd.com For this compound, the primary sources of conformational flexibility are the rotation of the methoxy group around the C4-O bond and the orientation of the amino group.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. Through the calculation of various molecular descriptors and the visualization of electronic properties, a detailed picture of a molecule's chemical behavior can be established. For this compound, theoretical investigations into its electronic structure are crucial for understanding its reactivity towards electrophiles and nucleophiles, and for predicting the course of chemical reactions. These studies primarily involve the analysis of frontier molecular orbitals and the mapping of the molecular electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity or electron-donating ability. nih.gov Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor; its energy level relates to the molecule's electrophilicity or electron-accepting ability. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. In contrast, a larger energy gap indicates higher kinetic stability and lower chemical reactivity.

Computational studies on substituted anilines have shown that electron-donating groups generally increase the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower it. The specific placement of the chloro and methoxy groups on the this compound ring dictates the precise energy levels and the localization of these orbitals. The HOMO is expected to be concentrated primarily on the aniline ring and the nitrogen atom of the amino group, as this is the most electron-rich part of the molecule. The LUMO, on the other hand, would likely be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atoms.

Table 1: Calculated FMO Properties of this compound (Illustrative data based on theoretical principles for substituted anilines)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent the electrophilic centers.

Green Regions: Indicate areas of neutral or near-zero potential.

In this compound, the MEP map would clearly show the influence of the amino, methoxy, and chloro substituents. The most negative potential (red/yellow) is expected to be localized around the nitrogen atom of the amino group and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. These areas are the primary sites for interactions with electrophiles, such as protonation.

The hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms on the aromatic ring would exhibit positive potential (blue), making them potential sites for hydrogen bonding interactions. The chlorine atoms, being highly electronegative, create a complex effect. While they withdraw electron density from the ring, their own surfaces can exhibit slightly negative to neutral potential, surrounded by positive potential on the adjacent carbon atoms. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing chloro groups creates a nuanced potential map that governs the molecule's intermolecular interactions and reactivity patterns.

Table 2: MEP Surface Analysis of this compound (Illustrative data based on theoretical principles)

| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) | Implied Reactivity |

|---|---|---|

| Amino Group (N atom) | -25 to -35 | Highly Nucleophilic; site for electrophilic attack and H-bonding. |

| Methoxy Group (O atom) | -15 to -25 | Nucleophilic; site for electrophilic attack. |

| Amino Group (H atoms) | +20 to +30 | Electrophilic; H-bond donor site. |

| Aromatic Ring (π-system) | -5 to +5 | Generally neutral, with localized variations due to substituents. |

| Chlorine Atoms | -10 to 0 | Weakly negative potential on the halogen surface. |

Applications in Chemical Synthesis and Materials Science Research

Role as an Intermediate in Multi-Step Organic Synthesis

2,3-Dichloro-4-methoxyaniline serves as a crucial intermediate in various multi-step organic syntheses. Its substituted aniline (B41778) structure makes it a versatile starting material for the construction of more complex molecules. The reactivity of the amino group and the influence of the chloro and methoxy (B1213986) substituents on the aromatic ring allow for a range of chemical transformations.

In synthetic chemistry, aniline derivatives are fundamental building blocks. For instance, a general procedure for the synthesis of quinoline (B57606) derivatives, such as 4,7-dichloroquinoline (B193633), involves the reaction of an aromatic amine with ethyl ethoxymethylenemalonate, followed by cyclization, saponification, decarboxylation, and chlorination. orgsyn.org This methodology has been successfully applied to a wide array of aromatic amines, indicating the utility of compounds like this compound as precursors in similar multi-step sequences. orgsyn.org The synthesis of related compounds, such as 2-ethyl-4-methoxy aniline, from o-nitroethylbenzene through a four-step process further highlights the role of substituted anilines as key intermediates in planned synthetic pathways. researchgate.net Similarly, the laboratory synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline involves a sequence of reactions, demonstrating the step-wise functionalization that is characteristic of multi-step organic synthesis where such intermediates are essential. researchgate.net

The preparation of these intermediates often requires carefully controlled reaction conditions. For example, the synthesis of 2-nitro-4-methoxyacetanilide, a precursor to 2-nitro-4-methoxyaniline, is achieved through the nitration of p-acetaniside. orgsyn.org The subsequent hydrolysis of the acetanilide (B955) yields the desired aniline derivative. orgsyn.org These examples underscore the importance of this compound and related compounds as pivotal intermediates, enabling the assembly of more elaborate molecular architectures through sequential chemical reactions.

Building Block for Complex Molecules

The unique substitution pattern of this compound makes it an important building block for a variety of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Substituted anilines are foundational in the synthesis of numerous pharmaceutical intermediates. This compound, with its specific arrangement of functional groups, can be a precursor to complex heterocyclic structures that form the core of medicinally active compounds. For example, the related compound 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile is identified as a pharmaceutical intermediate. pharmacompass.com This illustrates how dichlorinated methoxyaniline moieties are incorporated into larger, more complex molecular frameworks intended for pharmaceutical development.

The quinoline scaffold, in particular, is of significant interest in medicinal chemistry. The synthesis of quinoline-1,2,3-triazole-aniline hybrids has yielded compounds with promising in vitro activity against HIV-1. nih.gov Similarly, novel quinoline derivatives have been synthesized and evaluated as potential microbial DNA-gyrase inhibitors. nih.gov The synthesis of these quinoline-based structures often begins with appropriately substituted anilines, which undergo cyclization reactions to form the core heterocyclic system.

Furthermore, the synthesis of pyrroloiminoquinone alkaloids, which have shown antiprotozoal activity, can start from substituted anilines. acs.org A divergent synthesis approach allows for the creation of numerous analogues for biological screening. acs.org The development of such synthetic routes relies on the availability of versatile building blocks like this compound to generate molecular diversity for drug discovery programs.

In the field of agrochemicals, substituted anilines are key intermediates for the synthesis of pesticides. The related compound, 2,3-dichloro-4-hydroxyaniline, is a crucial intermediate in the production of fenhexamid, a fungicide used for crop protection. google.comgoogle.com This suggests that this compound could also serve as a precursor for other agrochemical agents, where the methoxy group can be a handle for further chemical modification or influence the biological activity of the final product.

The synthesis of dye intermediates also utilizes substituted anilines. A patented method for producing dye intermediates involves the N-alkylation of a substituted aniline with methyl chloroacetate. google.com This process is designed to be efficient and reduce the amount of reagents needed, which is important for industrial-scale production. google.com The specific color and properties of a dye are determined by the chromophoric system, which can be systematically built up from intermediates like this compound.

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The amino group provides a nucleophilic center that can participate in cyclization reactions to form various ring systems.

One of the most common applications of anilines in heterocyclic synthesis is the preparation of quinolines. The Pfitzinger reaction, for example, involves the condensation of an aniline with a β-ketoester to yield a quinoline-4-carboxylic acid. nih.gov A more general approach is the Conrad-Limpach synthesis, where an aniline is reacted with a β-ketoester, followed by thermal cyclization. A well-established procedure for synthesizing 4,7-dichloroquinoline from m-chloroaniline demonstrates the feasibility of using substituted anilines to create functionalized quinoline rings. orgsyn.org This method is noted to be applicable to many other aromatic amines. orgsyn.org

Beyond quinolines, substituted anilines are used to construct other fused heterocyclic systems. For instance, the "tert-amino effect" has been utilized in the synthesis of novel fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org This strategy involves the intramolecular cyclization of tertiary amine derivatives, which can be prepared from primary anilines. beilstein-journals.org The synthesis of various five-membered ring heterocycles, such as pyrroles, which are present in best-selling pharmaceuticals, often starts from aniline derivatives. beilstein-journals.org For example, the synthesis of sunitinib, an anticancer drug, involves the construction of a substituted pyrrole (B145914) ring. beilstein-journals.org

The versatility of this compound as a building block is evident in its potential to be incorporated into these and other synthetic routes to create a diverse array of heterocyclic structures.

Environmental Research and Fate Assessment of 2,3 Dichloro 4 Methoxyaniline

Environmental Presence and Distribution Pathways in Various Compartments

Substituted anilines, as a class of chemicals, enter the environment through various pathways. They are known to be formed from the microbial metabolism of numerous pesticides, including phenylurea, phenylcarbamate, and acylanilide herbicides, as well as nitroaniline fungicides. acs.org Industrial activities, such as the manufacturing of dyes, can also lead to their release as pollutants in waste materials. acs.org For instance, herbicides like solan (3'-chloro-2-methyl-p-valerotoluidide) have been shown to transform into chlorinated azo compounds in the soil, originating from a chloroaniline intermediate. cambridge.org

Degradation Mechanisms in Environmental Matrices

The breakdown of 2,3-dichloro-4-methoxyaniline in the environment is expected to occur through photolytic, biological, and abiotic transformation processes.

Photolytic Degradation Studies and Kinetics

Photolysis, or degradation by sunlight, is a significant pathway for the removal of many organic pollutants from surface waters. For chloroanilines, phototransformation half-lives in estuarine surface water can range from a few hours to several days. asm.org

Specific research on the photocatalyzed degradation of 3-chloro-4-methoxyaniline (B1194202), a close isomer, in aqueous suspensions of titanium dioxide (TiO2) provides valuable insights. lancs.ac.ukresearchgate.net In these studies, the degradation kinetics were found to be influenced by several factors:

Type of Photocatalyst: Degussa P25, a form of TiO2, was found to be more efficient in degrading the compound. researchgate.net

pH: Higher degradation rates were observed at both lower (acidic) and higher (alkaline) pH values (e.g., 3.15 and 9.15). lancs.ac.ukresearchgate.net

Concentrations: Optimal substrate and catalyst concentrations were identified for efficient degradation. lancs.ac.ukresearchgate.net

Electron Acceptors: The presence of hydrogen peroxide significantly enhanced the degradation rate. lancs.ac.ukresearchgate.net

The degradation of 4-chloroaniline (B138754) is reported to have a photolysis half-life in surface water of 1 to 3 hours, while 3,4-dichloroaniline (B118046) has a longer half-life of 18 days. mdpi.com This suggests that the position of chlorine atoms on the aniline (B41778) ring significantly influences the rate of photolytic degradation.

Table 1: Factors Influencing Photocatalyzed Degradation of 3-Chloro-4-methoxyaniline

| Parameter | Observation | Reference |

| Photocatalyst | Degussa P25 showed higher efficiency. | researchgate.net |

| pH | Degradation is faster at both low and high pH values. | lancs.ac.ukresearchgate.net |

| Concentration | Optimal substrate and catalyst concentrations enhance degradation. | lancs.ac.ukresearchgate.net |

| Electron Acceptors | Hydrogen peroxide significantly increases the degradation rate. | lancs.ac.ukresearchgate.net |

Biodegradation Pathways and Microbial Transformation

Microbial degradation is a crucial process governing the fate of anilines in soil and water. researchgate.net Soil microorganisms, in particular, are primarily responsible for the breakdown of many pesticides into simpler, non-toxic compounds. isa-arbor.com

The biodegradation of chloroanilines often proceeds via an ortho-cleavage pathway. For example, a bacterial consortium was shown to degrade 4-chloroaniline by converting it to 4-chlorocatechol, which was then further broken down. academicjournals.org The enzyme catechol 1,2-dioxygenase plays a key role in this pathway. academicjournals.org

Studies on various substituted anilines have shown that the nature and position of substituents on the aromatic ring affect their biodegradability. For instance, a Moraxella sp. was able to degrade several mono-chloroanilines but not 3,4-dichloroaniline or 4-methoxyaniline, suggesting that the combination of substituents can confer resistance to microbial attack. asm.org However, other bacterial strains like Delftia tsuruhatensis H1 have demonstrated the ability to degrade multiple chloroaniline isomers, including 2,3-dichloroaniline. researchgate.net

The transformation of 3-chloro-4-methoxyaniline in soil has been observed to lead to the formation of various products, including 3,3'-dichloro-4,4'-dimethoxyazobenzene, through a likely free radical mechanism. cambridge.org This indicates that microbial activity can lead to the formation of more complex and potentially persistent molecules from the initial aniline structure.

Table 2: Microbial Degradation of Related Anilines

| Compound | Degrading Organism/System | Pathway/Observation | Reference |

| 4-Chloroaniline | Bacterial Consortium | Ortho-cleavage pathway via 4-chlorocatechol. | academicjournals.org |

| Monochloroanilines | Moraxella sp. | Degraded, but 3,4-dichloroaniline and 4-methoxyaniline were not. | asm.org |

| 2,3-Dichloroaniline | Delftia tsuruhatensis H1 | Capable of degradation. | researchgate.net |

| 3-Chloro-4-methoxyaniline | Soil microorganisms | Transformation to 3,3'-dichloro-4,4'-dimethoxyazobenzene. | cambridge.org |

Abiotic Transformation Processes

Besides photolysis and biodegradation, abiotic (non-biological) chemical reactions can contribute to the transformation of anilines in the environment. One significant process is the covalent binding of aniline derivatives to soil organic matter, particularly humic substances. This binding can reduce the mobility and bioavailability of the compounds.

The oxidation of anilines can be catalyzed by minerals present in the soil, such as manganese oxides. These reactions can lead to the formation of dimers and other polymeric products. The rate of these oxidation reactions is influenced by the soil-solution pH and the intrinsic reactivity of the specific aniline molecule. For 3-chloro-4-methoxyaniline, acylation has been noted as a potential transformation pathway in soil. cambridge.org

Environmental Persistence and Bioaccumulation Potential in Sediments

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. Substituted anilines exhibit a wide range of persistence. For example, 3,4-dichloroaniline is considered to be persistent in soil, water, and groundwater. mdpi.com Its slow degradation rate, with a reported half-life of up to 1000 days in groundwater sediments, contributes to its potential for long-term environmental presence. mdpi.com

Sorption to soil and sediment is a critical factor influencing the fate and bioavailability of anilines. The soil sorption coefficient (Koc), which is normalized to the organic carbon content of the soil or sediment, is a key parameter. acs.orgresearchgate.net For substituted anilines, sorption is influenced by factors such as soil pH, cation exchange capacity, and organic carbon content. Both hydrophobic interactions and ionic bonding can play a role in the sorption of ionizable compounds like anilines. epa.govepa.gov Given that 3,4-dichloroaniline is classified as persistent and can bioaccumulate in groundwater sediments, it is plausible that this compound may also exhibit some degree of persistence and a tendency to partition to sediments. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification of 2,3 Dichloro 4 Methoxyaniline

Chromatographic Techniques

Chromatography is the cornerstone for separating 2,3-dichloro-4-methoxyaniline from complex matrices and its isomers. Gas and liquid chromatography, in particular, offer high-resolution separation essential for unambiguous identification and quantification.

Gas Chromatography (GC) and Comprehensive Multidimensional Gas Chromatography-Mass Spectrometry (GC×GC-qMS)

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The separation of chloroaniline isomers can be challenging, but achievable with appropriate columns and conditions. For instance, the elution order of dichloroaniline isomers is influenced by the substitution pattern. publications.gc.ca While underivatized anilines can be analyzed directly, derivatization is often employed to improve chromatographic behavior and detector sensitivity. publications.gc.canih.gov

EPA Method 8131, for example, outlines the determination of various aniline (B41778) derivatives, including multiple dichloroaniline isomers, using GC with a nitrogen-phosphorus detector (NPD) or by GC-MS for confirmation. epa.gov The method involves extraction from the sample matrix, potential cleanup steps, and analysis on a capillary column. epa.gov Although this compound is not explicitly listed, the principles and conditions are readily adaptable. A study on aniline metabolites of herbicides successfully resolved complex mixtures, including 3-chloro-4-methylaniline, a structurally related compound. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a quadrupole mass spectrometer (qMS) offers significantly enhanced separation power, which is invaluable for resolving isomers in complex samples.

Table 1: Example GC Conditions for Analysis of Related Chloroanilines

| Parameter | Condition for Dichloroaniline Isomers publications.gc.ca | Condition for Herbicide Metabolites nih.gov |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Selective Detector | Gas Chromatograph with ECD or FID |

| Column | Capillary Column (e.g., DB-5) | Packed or Capillary Column |

| Oven Program | Temperature gradient (e.g., 90°C to 240°C at 5°/min) | Isothermal or temperature programmed |

| Carrier Gas | Helium | Helium or Nitrogen |

| Injection | Splitless | Splitless |

| Detection | Mass Spectrometry (MS) | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

| Derivatization | Heptafluorobutyric anhydride (B1165640) (HFBA) | Acetic anhydride followed by trifluoroacetic anhydride |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are primary techniques for analyzing polar and thermolabile compounds, making them highly suitable for this compound without the need for derivatization. lcms.cz These methods offer robust and sensitive analysis, often coupled with UV or mass spectrometry detectors.

Reversed-phase (RP) HPLC is the most common mode used for chloroaniline separation. A study detailing the analysis of a mix of 19 aniline derivatives, including several dichloroanilines, by LC-MS/MS provides a strong basis for method development. d-nb.infotandfonline.comresearchgate.net The separation is typically achieved on C18 or phenyl-based columns using a mobile phase of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, often containing a small amount of acid like formic acid to ensure good peak shape. d-nb.infoscirp.orgsielc.com For instance, a method for 2,4-dichloro-6-methoxyaniline, a close isomer, uses a simple mobile phase of acetonitrile, water, and phosphoric acid on a reverse-phase column. sielc.com

UPLC systems, utilizing sub-2 µm particle columns, offer faster analysis times and improved resolution compared to traditional HPLC. sielc.combldpharm.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides exceptional sensitivity and selectivity for trace analysis of chloroanilines in complex matrices like environmental water samples. d-nb.infotandfonline.com However, it has been noted that ortho-chloroaniline derivatives may exhibit lower ionization yields in LC-MS/MS, a factor to consider for quantification. d-nb.infotandfonline.com

Table 2: Example HPLC/UPLC Conditions for Analysis of Related Chloroanilines

| Parameter | HPLC-UV for Chloroaniline Isomers scirp.org | UPLC-MS/MS for Aniline Derivatives d-nb.infotandfonline.com |

|---|---|---|

| Instrument | Dionex® Summit Liquid Chromatograph | Agilent 1290 Infinity II LC System |

| Column | Luna® 3 µm CN (150 mm × 3 mm) | Kinetex 1.7 µm C18 (100 mm x 2.1 mm) |

| Mobile Phase | Methanol:Water with NaCl and 0.02% Formic Acid (55:45) | Gradient of Water (A) and MeOH:ACN (25:75) with 0.1% Formic Acid (B) |

| Flow Rate | Not specified (implied ~1 mL/min) | 0.5 mL/min |

| Detection | UV (238 nm) | Tandem Mass Spectrometry (ESI+) |

| Temperature | Ambient | 45 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a synthesized compound. rsc.org For the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. The separation occurs on a stationary phase (e.g., silica (B1680970) gel or alumina) coated on a plate, with a solvent system (mobile phase) moving up the plate via capillary action. Compounds are visualized under UV light or by using a staining agent. While not suitable for precise quantification, TLC is an invaluable tool in the synthetic organic chemistry lab for rapid process control. rsc.org

Spectrophotometric and Spectrofluorimetric Methods

Spectrophotometric and spectrofluorimetric methods are based on the interaction of the analyte with electromagnetic radiation (UV-Visible light). These techniques can be highly sensitive, especially when the analyte possesses a native chromophore/fluorophore or can be derivatized to introduce one.

A study has successfully developed a rapid and sensitive method for the analysis of aniline metabolites, including the structurally similar 3-chloro-4-methoxyaniline (B1194202) , using micellar electrokinetic chromatography (MEKC) with laser-induced fluorescence (LIF) detection. nih.gov This method involves pre-column derivatization with 5-(4,6-dichloro-s-triazin-2-ylamino) fluorescein (B123965) (DTAF), a fluorescent tag. nih.gov The DTAF derivatives were detectable at the low µg/L level, demonstrating the high sensitivity achievable with fluorescence-based methods for this class of compounds. nih.gov

Similarly, spectrophotometric methods can be developed following a derivatization reaction that produces a colored product. For example, a method for paracetamol analysis involves a diazotization reaction with 2-chloro-5-methoxy aniline to form a stable, colored azo dye with maximum absorption at 480 nm. researchgate.net This principle of diazotization followed by coupling could be applied to develop a colorimetric assay for this compound.

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS) is a definitive identification technique that measures the mass-to-charge ratio (m/z) of ions. It is almost always coupled with a chromatographic separation step (GC-MS or LC-MS) for the analysis of complex mixtures. publications.gc.cad-nb.info The molecular weight of this compound is 191.04 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), its mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺• and its fragments. The molecular ion peak would appear as a cluster at m/z 191 (for C₇H₇³⁵Cl₂NO), m/z 193 (for C₇H₇³⁵Cl³⁷ClNO), and m/z 195 (for C₇H₇³⁷Cl₂NO).

Electron impact (EI) ionization, commonly used in GC-MS, would lead to predictable fragmentation patterns. The fragmentation of anilides is often characterized by the cleavage of the C-N bond. researchgate.net For chloroanilines, common fragmentation pathways include the loss of a chlorine atom and the elimination of HCN from the aromatic ring. Tandem mass spectrometry (MS/MS), available on triple quadrupole or ion trap instruments, provides even greater specificity by monitoring specific fragmentation transitions (parent ion to daughter ion), which is essential for trace quantification in complex matrices and for distinguishing between isomers. d-nb.infotandfonline.comresearchgate.net

Advanced Sample Preparation and Derivatization Strategies for Trace Analysis

Trace analysis of this compound in environmental or biological samples often requires a sample preparation step to extract and concentrate the analyte and remove interfering matrix components. intertek.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). epa.gov

Derivatization is a key strategy, particularly for GC analysis, to enhance the analyte's volatility, thermal stability, and detectability. publications.gc.caacs.org The amino group of anilines is a common target for derivatization. Acylation using various anhydrides is a widely used approach. A comprehensive study compared five different derivatizing agents for a range of 16 chloroanilines, concluding that heptafluorobutyryl derivatives were highly suitable for analysis. publications.gc.ca Another study used a two-step procedure involving acetylation with acetic anhydride followed by reaction with trifluoroacetic anhydride to create diacyl derivatives of various anilines that were readily resolved by GC. nih.gov For fluorescence detection, derivatizing agents like 5-(4,6-dichloro-s-triazin-2-ylamino) fluorescein (DTAF) can be employed to attach a highly fluorescent tag to the molecule. nih.gov These strategies significantly lower the limits of detection, enabling quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. intertek.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-6-methoxyaniline |

| 2-chloro-5-methoxy aniline |

| 3-chloro-4-hydroxyaniline |

| 3-chloro-4-methoxyaniline |

| 3-chloro-4-methylaniline |

| 3-Chloroaniline |

| 4-Chloroaniline (B138754) |

| Acetonitrile |

| Acetic anhydride |

| Ammonia |

| Benzylamine |

| Dichloroaniline (isomers) |

| Formic acid |

| Heptafluorobutyric anhydride (HFBA) |

| Methanol |

| Paracetamol |

| Phosphoric acid |

| Trifluoroacetic anhydride |

| 5-(4,6-dichloro-s-triazin-2-ylamino) fluorescein (DTAF) |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3-Dichloro-4-methoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sequential nitration and chlorination of 4-methoxyaniline. For example, nitration with nitric acid at 0–5°C followed by chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at room temperature achieves regioselectivity for the 2,3-dichloro product. Yield optimization requires precise temperature control (e.g., <5°C during nitration to avoid over-nitration) and stoichiometric excess of chlorinating agents (1.2–1.5 equiv.) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like mono-chlorinated isomers.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR:

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) with coupling constants reflecting adjacent chlorine substituents.

- ¹³C NMR : Chlorine-induced deshielding shifts carbons at positions 2 and 3 to δ 125–130 ppm.

HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 206.9954 (C₇H₆Cl₂NO). Cross-referencing with PubChem spectral libraries ensures accuracy .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is prone to oxidation under ambient conditions. Storage in amber vials under inert gas (argon/nitrogen) at –20°C minimizes degradation. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity. Accelerated stability studies (40°C/75% RH for 4 weeks) reveal <5% degradation if antioxidants like BHT (0.01% w/w) are added .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for bioactivity studies, and what functionalization strategies are most effective?

- Methodological Answer : The amino group enables regioselective derivatization. For example:

- Acylation : React with acetyl chloride in pyridine to form N-acetyl derivatives.

- Suzuki Coupling : Introduce aryl/heteroaryl groups via palladium-catalyzed cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).

- Triazole Formation : Click chemistry with propargyl bromide and azides (CuI catalyst) generates triazole-linked analogs for antimicrobial screening .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : The methoxy group (-OCH₃) at position 4 is a strong para-directing group, but steric hindrance from adjacent chlorines (positions 2 and 3) limits reactivity. Computational studies (DFT, B3LYP/6-31G*) show that electrophiles (e.g., NO₂⁺) preferentially attack position 5 due to lower activation energy (ΔG‡ ~25 kcal/mol vs. 32 kcal/mol for position 6). Experimental validation via kinetic isotope effects (KIE) confirms this trend .

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. For example:

- Acidic Conditions : Protonation of the amine enhances solubility in polar solvents (e.g., HCl/EtOH), but may trigger dechlorination.

- Basic Conditions : Deprotonation (pH >10) leads to oxidation or dimerization.

Systematic pH-dependent UV-Vis studies (200–400 nm) and LC-MS tracking of degradation products clarify these pathways. Reproducing experiments under rigorously controlled anhydrous conditions (e.g., Schlenk line) mitigates variability .

Q. What advanced analytical techniques are required to characterize byproducts in large-scale syntheses of this compound?

- Methodological Answer : High-resolution LC-MS/MS identifies trace byproducts (e.g., 2-chloro-4-methoxyaniline, <0.5% abundance). For structural elucidation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten